Ethyl 3-Hydroxy-3-(o-tolyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is an organic compound with the molecular formula C12H16O3 It is an ester derivative, characterized by the presence of a hydroxyl group and a tolyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-Hydroxy-3-(o-tolyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like bromine or nitric acid can facilitate substitution on the aromatic ring.
Major Products Formed
Oxidation: Formation of 3-Oxo-3-(o-tolyl)propanoate.
Reduction: Formation of 3-Hydroxy-3-(o-tolyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(o-tolyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Oxo-3-(p-tolyl)propanoate
- Ethyl 3-Hydroxy-3-(m-tolyl)propanoate
- Ethyl 3-Oxo-3-(o-tolyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for targeted applications in various fields.
Biological Activity
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including research findings, structure-activity relationships, and potential applications.
Chemical Structure and Properties
This compound, with the molecular formula C12H14O3, is characterized by an ethyl ester functional group attached to a hydroxyl group and an o-tolyl moiety. The presence of these functional groups suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and receptor binding.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its acaricidal, antimicrobial, and cytotoxic properties.
Acaricidal Activity
A study highlighted the acaricidal activity of 3-aryl propionic acid esters, including derivatives like this compound. It was found that certain structural motifs significantly influenced the activity against Psoroptes cuniculi, a mange mite. The research indicated that compounds with smaller steric hindrance near the ester group exhibited higher activity. For instance, it was noted that the compound displayed superior acaricidal potential compared to traditional agents like ivermectin at similar concentrations .
Table 1: Acaricidal Activity of Selected Compounds
Compound | Concentration (mM) | LT50 (h) | Relative Activity |
---|---|---|---|
This compound | 2.0 | 0.7 | 2.5-fold vs Ivermectin |
Ivermectin | 4.5 | 1.0 | - |
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds has shown that esters can exhibit significant inhibition against various bacterial strains. For example, studies have demonstrated that certain derivatives possess zones of inhibition ranging from 9 to 20 mm against pathogens such as E. coli and S. aureus. The introduction of specific substituents on the aromatic ring was found to enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Related Esters
Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
This compound | TBD | TBD |
Ciprofloxacin (control) | 20 | 10 |
Cytotoxicity Studies
Cytotoxicity assessments have indicated that compounds related to this compound may exhibit significant effects on cancer cell lines. For instance, structural analogues showed IC50 values in the low micromolar range against various cancer types, suggesting their potential as chemotherapeutic agents .
Table 3: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (lung cancer) | TBD |
Standard Drug (e.g., Doxorubicin) | A549 | ~0.5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Key observations include:
- Ester Group Importance : The ester functionality is critical for biological activity, as evidenced by comparative studies with amides and ketones which exhibited lower activity levels.
- Steric Effects : Smaller substituents near the ester group enhance acaricidal activity, while larger groups tend to reduce it.
- Substituent Influence : Electron-withdrawing groups on the aromatic ring can significantly affect both antimicrobial and cytotoxic properties.
Properties
CAS No. |
70200-17-8 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3 |
InChI Key |
ROEXEQUWIZEEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)O |
Origin of Product |
United States |
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